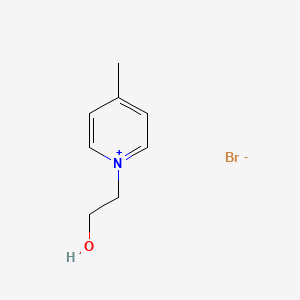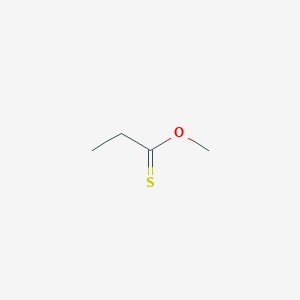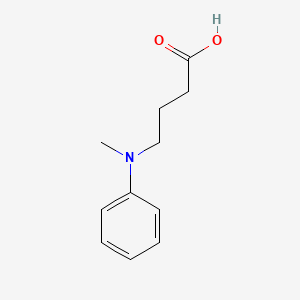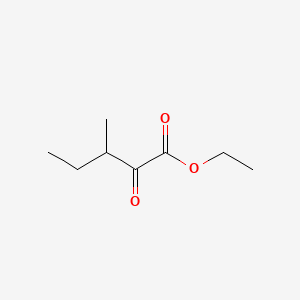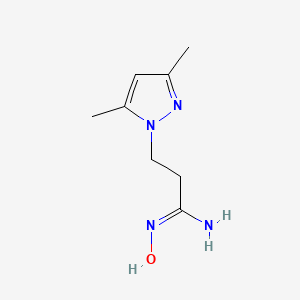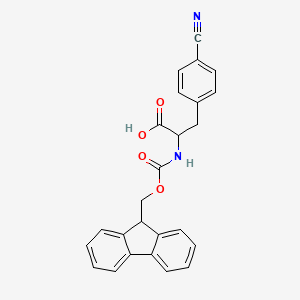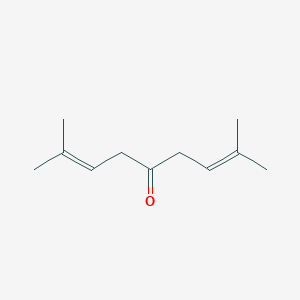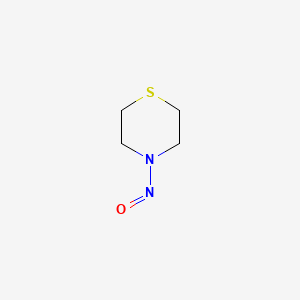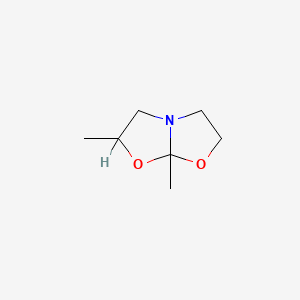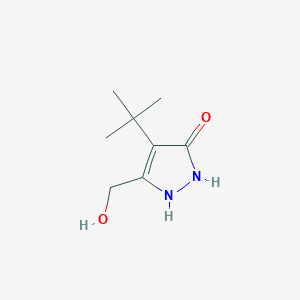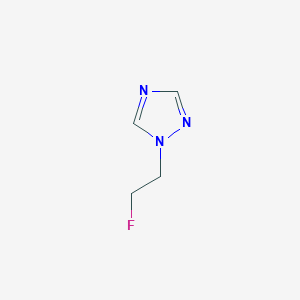![molecular formula C10H10F3N B3050576 2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine CAS No. 2711-57-1](/img/structure/B3050576.png)
2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine
Overview
Description
2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine is a chemical compound with the following properties:
- IUPAC Name : 2-[3-(trifluoromethyl)phenyl]cyclopropylamine
- Molecular Formula : C<sub>10</sub>H<sub>10</sub>F<sub>3</sub>N
- Molecular Weight : 201.19 g/mol
- CAS Number : 2711-57-1
Synthesis Analysis
The synthesis of this compound involves the introduction of a trifluoromethyl group onto a cyclopropane ring. Specific synthetic methods and reagents would need to be explored in relevant literature.
Molecular Structure Analysis
The molecular structure of 2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine consists of a cyclopropane ring attached to a phenyl group bearing a trifluoromethyl substituent. The trifluoromethyl group imparts unique electronic properties to the compound.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Nucleophilic substitution : The amino group could undergo substitution reactions.
- Ring-opening reactions : The strained cyclopropane ring may react with nucleophiles or electrophiles.
- Aryl substitution : The trifluoromethylphenyl group may undergo substitution reactions.
Physical And Chemical Properties Analysis
- Melting Point : Not specified (requires experimental determination).
- Solubility : Solubility in various solvents should be investigated.
- Stability : Stability under different conditions (temperature, light, etc.) needs assessment.
Scientific Research Applications
Synthesis Techniques
- The synthesis of cyclopropyl amines, a category which includes 2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine, can be achieved through the reaction of enamines with diiodomethane and triethylaluminium, offering high yields and showcasing the advantage of aluminum carbenoids over traditional reagents like diazomethane (Kadikova et al., 2015).
Enantioselective Synthesis
- A method for the highly enantioselective synthesis of trifluoromethyl cyclopropanes, including compounds similar to 2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine, using Ru(ii)-Pheox catalysts has been developed. This process yields high diastereoselectivity and enantioselectivity in the products (Kotozaki et al., 2018).
Sigma Receptor Ligands
- Certain stereo isomeric forms of 2-aryl-2-fluoro-cyclopropan-1-amines, structurally related to 2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine, have been identified as new σ receptor ligands, displaying distinct selectivity for the receptor subtypes (Schinor et al., 2020).
Ring-Opening Synthesis
- Lewis acid-catalyzed ring-opening methods for activated cyclopropanes have been explored. This includes the synthesis of serotonin/norepinephrine reuptake inhibitors from methyl 1-nitrocyclopropanecarboxylates, a process that could be relevant to similar cyclopropane-based amines (Lifchits & Charette, 2008).
Chiroptical Properties
- Studies on poly(phenylacetylene)s bearing cyclodextrin pendants have shown that the interaction with a chiral amine, which could include 2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine, leads to enantioselective gelation and hierarchical super-structured helix formation (Maeda et al., 2011).
Novel Synthesis Pathways
- Iron-mediated synthesis of pyrroles from cyclopropanes has been developed, highlighting a novel approach to synthesize important heterocyclic compounds from cyclopropane derivatives like 2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine (Snieckus & Frota, 2015).
Analytical Chemistry Applications
- 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate, structurally related to the compound , has been used in the derivatization of biogenic amines, demonstrating its utility in LC-MS/MS and 19F NMR analytical applications (Jastrzębska et al., 2018).
Catalysis Research
- The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid, closely related to the compound , has been shown to play a key role in accelerating dehydrative amidation between carboxylic acids and amines, demonstrating its potential in catalysis (Wang et al., 2018).
Safety And Hazards
- Toxicity : Evaluate toxicity based on available data.
- Handling Precautions : Follow standard laboratory safety protocols.
- Environmental Impact : Assess potential environmental hazards.
Future Directions
Research avenues for 2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine include:
- Biological Activity : Investigate its potential as a drug candidate.
- Synthetic Modifications : Explore derivatization for improved properties.
- Structure-Activity Relationship (SAR) : Correlate structure with function.
Please note that this analysis is based on available information, and further studies are essential for a comprehensive understanding of this compound123.
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(8)14/h1-4,8-9H,5,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUBEDIWPVVNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501254245 | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine | |
CAS RN |
2711-57-1 | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]cyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2711-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



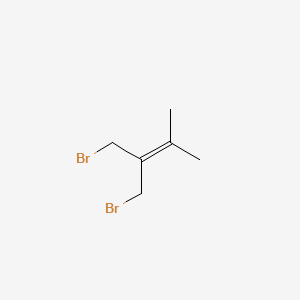
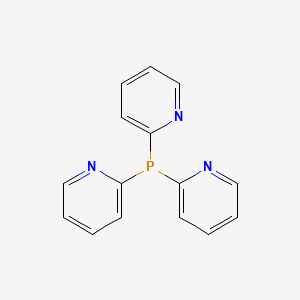
![2-[2-(4-Chlorophenyl)-2-oxoethyl]malononitrile](/img/structure/B3050500.png)
